molecular formula C19H19NO5 B11376684 N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide

N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11376684
M. Wt: 341.4 g/mol
InChI Key: BOTRYMAJQWLCAN-UHFFFAOYSA-N
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Description

N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes furylmethyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 2-furylmethylamine with 2-(2-methoxyphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl groups can yield furylcarboxylic acids, while reduction can produce furylmethylamines.

Scientific Research Applications

N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The furylmethyl and methoxyphenoxy groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-furylmethyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N,N-bis(2-furylmethyl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19NO5/c1-22-17-8-2-3-9-18(17)25-14-19(21)20(12-15-6-4-10-23-15)13-16-7-5-11-24-16/h2-11H,12-14H2,1H3

InChI Key

BOTRYMAJQWLCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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